molecular formula C8H8BrN3O2 B12065119 2-Bromo-4-(cyclopropylamino)-3-nitropyridine CAS No. 1396554-43-0

2-Bromo-4-(cyclopropylamino)-3-nitropyridine

Cat. No.: B12065119
CAS No.: 1396554-43-0
M. Wt: 258.07 g/mol
InChI Key: DKBQISNQTSGDKC-UHFFFAOYSA-N
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Description

2-Bromo-4-(cyclopropylamino)-3-nitropyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the second position, a cyclopropylamino group at the fourth position, and a nitro group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(cyclopropylamino)-3-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-(cyclopropylamino)-3-nitropyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of catalysts and alternative brominating agents can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(cyclopropylamino)-3-nitropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 2-substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 2-Bromo-4-(cyclopropylamino)-3-aminopyridine.

    Oxidation: Formation of N-oxide derivatives.

Scientific Research Applications

2-Bromo-4-(cyclopropylamino)-3-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(cyclopropylamino)-3-nitropyridine depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine and nitro groups play a crucial role in binding to the active site of the target enzyme, while the cyclopropylamino group enhances the compound’s stability and selectivity. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(cyclopropylamino)-3-nitropyridine is unique due to the presence of the cyclopropylamino group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and enhances its potential as a versatile building block in organic synthesis .

Properties

CAS No.

1396554-43-0

Molecular Formula

C8H8BrN3O2

Molecular Weight

258.07 g/mol

IUPAC Name

2-bromo-N-cyclopropyl-3-nitropyridin-4-amine

InChI

InChI=1S/C8H8BrN3O2/c9-8-7(12(13)14)6(3-4-10-8)11-5-1-2-5/h3-5H,1-2H2,(H,10,11)

InChI Key

DKBQISNQTSGDKC-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C(=NC=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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